Aminopterinum natricum
Description
Historical Context and Foundational Research Perspectives on Antifolate Compounds
The story of aminopterin (B17811) is deeply intertwined with the mid-20th-century quest to understand and combat cancer. Following the discovery that folic acid was essential for the proliferation of certain cells, researchers hypothesized that blocking its action could inhibit the growth of malignant cells. mdpi.combohrium.com This led to the era of antifolate research. The Indian-born American biochemist, Dr. Yellapragada Subbarow, and his team at Lederle Laboratories synthesized aminopterin in 1947. mdpi.comtoku-e.com It was the first potent antagonist of folic acid. mdpi.com
This breakthrough was swiftly followed by a landmark clinical study led by Dr. Sidney Farber at Boston's Children's Hospital. In 1948, Farber administered aminopterin to 16 children with acute lymphoblastic leukemia, achieving temporary remissions in 10 of them. researchtrends.net This was a monumental achievement, marking the first time a chemical agent had successfully induced remission in leukemia and laying the groundwork for the entire field of cancer chemotherapy. researchtrends.netnih.gov Although these remissions were transient, the study proved that leukemia was a treatable disease. nih.gov
Aminopterin's early clinical use was soon superseded by its 10-methyl congener, methotrexate (B535133), which was also developed by Subbarow's team. cuni.cz Methotrexate was considered to have a more favorable therapeutic index and was easier to manufacture, leading to the discontinuation of aminopterin's production for clinical use in the 1950s. cuni.cz Despite this, the foundational research on aminopterin established the critical role of the folate pathway as a therapeutic target and catalyzed decades of research into antimetabolite drugs. nih.govpsu.edu
Research Significance in Cellular Metabolism and Proliferation Studies
Aminopterin's primary mechanism of action, which has been a subject of extensive research, is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). toku-e.comnih.gov DHFR is a crucial enzyme in folate metabolism, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.govclinicaltrials.gov By binding with high affinity to DHFR, aminopterin effectively blocks this conversion, leading to a depletion of essential nucleotide precursors. toku-e.comclinicaltrials.gov This halt in the synthesis of genetic material ultimately inhibits cell division and proliferation. toku-e.com
This potent and well-understood mechanism has made aminopterin an invaluable tool in cell biology research. One of its most notable applications is in the preparation of HAT (Hypoxanthine-Aminopterin-Thymidine) medium , a selection medium used in hybridoma technology to produce monoclonal antibodies. nih.govtandfonline.com In this system, aminopterin blocks the de novo pathway for nucleotide synthesis. tandfonline.com This forces cells to rely on the "salvage pathway," which requires the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). cancernetwork.com By fusing antibody-producing B-cells (which have a limited lifespan but contain functional HGPRT) with immortal myeloma cells that lack HGPRT, only the fused hybridoma cells can survive in the HAT medium. mdpi.comcancernetwork.com This elegant selection strategy, enabled by aminopterin, has been fundamental to the production of monoclonal antibodies for research and therapeutic purposes.
Table 1: Components of HAT Selection Medium and Their Roles in Cellular Proliferation Studies
| Component | Function in Medium | Mechanism of Action in Cellular Selection |
|---|---|---|
| Hypoxanthine | A purine (B94841) source for the salvage pathway of nucleotide synthesis. | Utilized by cells with a functional HGPRT enzyme to synthesize purines when the de novo pathway is blocked. |
| Aminopterin | Blocks the de novo synthesis of nucleotides. | Inhibits the enzyme Dihydrofolate Reductase (DHFR), making cells dependent on the salvage pathway for survival. |
| Thymidine (B127349) | A pyrimidine (B1678525) source for the salvage pathway of nucleotide synthesis. | Allows for the synthesis of thymidylate via the salvage pathway, bypassing the DHFR inhibition. |
Current Research Landscape and Emerging Questions in Biological Systems
Despite being largely replaced by methotrexate in clinical settings for decades, aminopterin is experiencing a research renaissance. Recent studies are re-evaluating its potential, driven by findings that it exhibits greater cellular accumulation and more reliable bioavailability compared to methotrexate in certain cancer cells. nih.govnih.govresearchgate.net
A significant area of current research is the direct comparison of aminopterin and methotrexate. Phase I and II clinical trials have been conducted to assess the activity of oral aminopterin in patients with refractory acute leukemia. nih.govnih.govresearchgate.net These studies have shown that aminopterin has significant antileukemic activity, particularly in children, and suggest it may be a potent alternative to methotrexate, especially in patients who have developed resistance. cancernetwork.comnih.gov An emerging question is whether the different intracellular metabolism of aminopterin, which shows more consistent conversion to active polyglutamates, can be leveraged for greater therapeutic effect. nih.govresearchgate.net
Another active research frontier involves the development of novel drug delivery systems to enhance aminopterin's efficacy. For instance, researchers are engineering pH-sensitive nanocarriers, such as chitosan-coated zeolitic imidazolate frameworks (ZIFs), to achieve targeted release of aminopterin in the acidic microenvironment of tumors. tandfonline.comtandfonline.comresearchgate.net This approach aims to improve the compound's performance and is a promising avenue for future investigation.
Furthermore, the synthesis of novel aminopterin derivatives is a key focus. mdpi.comnih.gov Scientists are creating analogues, such as fluorinated or 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, to study structure-activity relationships and potentially develop compounds with improved inhibitory activity against DHFR or other targets. mdpi.comnih.gov
Finally, understanding the mechanisms of resistance to antifolates remains a critical research question. Studies are exploring how cancer cells develop resistance, which can involve impaired drug transport into the cell, mutations in the DHFR enzyme that reduce binding affinity, or amplification of the DHFR gene. nih.govcuni.czpsu.edumdpi.com Computational studies using molecular docking and dynamics simulations are also being employed to better understand the binding mechanisms of aminopterin with its biological targets, which could inform the design of next-generation antifolates. tandfonline.comresearchgate.net
Table 2: Investigational Areas in Modern Aminopterin Research
| Research Area | Focus of Study | Key Research Questions |
|---|---|---|
| Comparative Clinical Studies | Re-evaluation of oral aminopterin vs. methotrexate in refractory leukemias. nih.govnih.govresearchgate.net | Can aminopterin offer a superior response in patients resistant to methotrexate? What is the basis for its greater cellular uptake and metabolism? cancernetwork.comnih.gov |
| Novel Drug Delivery | Development of nanocarriers (e.g., ZIFs) for targeted release. tandfonline.comtandfonline.com | Can targeted delivery systems improve the therapeutic index of aminopterin? |
| Derivative Synthesis | Creation of new aminopterin analogues with modified chemical structures. mdpi.comnih.gov | Can structural modifications enhance binding affinity to DHFR or overcome resistance mechanisms? |
| Resistance Mechanisms | Investigation of how cells evade the effects of aminopterin. nih.govpsu.edu | What are the roles of drug transporters and DHFR gene mutations in acquired resistance? |
| Computational Biology | Use of molecular docking and simulation to model drug-target interactions. tandfonline.comresearchgate.net | How can computational models predict the efficacy of new aminopterin derivatives and clarify binding mechanisms? |
Structure
2D Structure
Properties
CAS No. |
7007-85-4 |
|---|---|
Molecular Formula |
C19H18N8Na2O5 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2 |
InChI Key |
USOUFAHHWNKDJC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
sequence |
XE |
Origin of Product |
United States |
Mechanisms of Action: Cellular and Molecular Dissection
Molecular Target Identification and Characterization
The principal molecular target of aminopterinum natricum is the enzyme dihydrofolate reductase (DHFR). medchemexpress.comwikipedia.org By potently inhibiting this crucial enzyme, this compound initiates a cascade of events that disrupt cellular homeostasis.
Enzymatic Inhibition Kinetics and Specificity (e.g., Dihydrofolate Reductase)
This compound functions as a competitive inhibitor of dihydrofolate reductase. medchemexpress.comselleckchem.comselleckchem.com It competes with the endogenous substrate, dihydrofolate (DHF), for binding to the active site of the enzyme. wikipedia.org The inhibition is characterized by its slow, tight-binding nature, meaning that the inhibitor forms a stable and long-lasting complex with the enzyme. nih.gov
The inhibitory constant (Ki) for aminopterin (B17811) against human DHFR has been reported to be exceptionally low, in the picomolar range, indicating a very high affinity. Multiple sources cite a Ki value of approximately 3.7 pM. medchemexpress.comselleckchem.comselleckchem.com This high affinity underscores the potency of its inhibitory action. The mechanism of slow-binding inhibition can vary depending on the source of the enzyme. For instance, with E. coli DHFR, aminopterin's inhibition involves an initial rapid formation of an enzyme-NADPH-inhibitor complex followed by a slow isomerization of this complex. nih.gov In contrast, with chicken liver DHFR, the inhibition follows a mechanism involving only the slow interaction of the inhibitor with the enzyme-NADPH complex. nih.gov
The following table summarizes the inhibitory constants of aminopterin against DHFR from various sources.
| Enzyme Source | Inhibitor | Ki Value | Comments |
| Human DHFR | Aminopterin | 3.7 pM | Competitive inhibitor. medchemexpress.comselleckchem.comselleckchem.com |
| Human DHFR | Aminopterin Analogue (Bridged) | 34 pM | Less potent than the parent drug. acs.org |
| Wuchereria bancrofti DHFR | Aminopterin | 2.1 ± 0.5 nM | Effective inhibitor. plos.org |
Binding Affinities and Conformational Changes Induced by this compound
The high inhibitory potency of this compound is a direct consequence of its strong binding affinity for DHFR. Molecular docking studies have estimated the binding affinity of aminopterin to human DHFR to be approximately -9.7 kcal/mol. researchgate.net This strong interaction is facilitated by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com
The binding of this compound to DHFR induces significant conformational changes in the enzyme. scbt.com This alteration of the enzyme's three-dimensional structure is crucial for its inhibitory effect, as it physically hinders the access of the natural substrate, DHF, to the active site. scbt.com Studies have shown that the binding of inhibitors like aminopterin can affect the conformation of flexible loops within the DHFR structure, such as the M20 loop, which are critical for the catalytic cycle. While detailed structural studies specifically on aminopterin-induced changes are extensive, the general principle of inhibitor-induced conformational shifts in DHFR is well-established. nih.govresearchgate.net For example, the binding of the inhibitor trimethoprim (B1683648) has been shown to cause concentration-dependent changes in DHFR conformation, which can be monitored using techniques like Förster resonance energy transfer (FRET). nih.gov
The table below presents binding affinity data for aminopterin with DHFR and other molecules, as determined by molecular docking studies.
| Target Molecule | Binding Affinity (kcal/mol) |
| Human Dihydrofolate Reductase | -9.7 researchgate.net |
| DNA | -8.2 researchgate.net |
| αIIBβ3 Integrin | -9.0 researchgate.net |
| α5β1 Integrin | -10.8 researchgate.net |
| SARS-CoV-2 Main Protease (Mpro) | -6.7 researchgate.net |
| SARS-CoV-2/ACE2 Complex Receptor | -8.1 researchgate.net |
Cellular Uptake and Intracellular Distribution Mechanisms
The efficacy of this compound is dependent on its ability to enter target cells and reach its intracellular site of action. This process is mediated by specific transporter proteins.
Folate Transporter Interactions and Carrier-Mediated Entry
This compound utilizes the same transport systems as its structural analogue, folic acid, to gain entry into cells. The two primary transporters involved are the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). aacrjournals.orgcuni.cz
The RFC is the major route for folate and antifolate transport into cells at a neutral pH. cuni.cz Aminopterin has been shown to be an efficient substrate for the RFC. aacrjournals.org The affinity of aminopterin for RFC can be assessed by its ability to inhibit the transport of other known substrates, such as methotrexate (B535133). The Ki value for aminopterin as an inhibitor of [3H]methotrexate influx via the RFC in CCRF-CEM human leukemia cells was reported to be 5.4 µM. acs.org
The PCFT functions optimally at an acidic pH and is the primary transporter for folate absorption in the small intestine. nih.govtandfonline.combioivt.com The transport kinetics of PCFT are pH-dependent, with maximal activity observed between pH 5.0 and 5.5. nih.govtandfonline.com As the pH increases, the transport activity of PCFT decreases significantly. nih.gov
The kinetic parameters for the interaction of aminopterin with these transporters are summarized in the table below.
| Transporter | Cell Line | Substrate/Inhibitor | Kinetic Parameter | Value |
| Reduced Folate Carrier (RFC) | CCRF-CEM | Aminopterin (inhibitor of [3H]MTX influx) | Ki | 5.4 µM acs.org |
| Reduced Folate Carrier (RFC) | CCRF-CEM | Aminopterin Analogue (Bridged) | Ki | 0.28 µM acs.org |
| Proton-Coupled Folate Transporter (PCFT) | - | Folic Acid | Optimal pH for transport | 5.0 - 5.5 nih.govtandfonline.com |
Subcellular Localization and Accumulation Dynamics
Upon entering the cell via folate transporters located in the plasma membrane, this compound's primary target, DHFR, is located in the cytosol. aacrjournals.org Once inside the cell, aminopterin undergoes metabolic modification through the addition of glutamate (B1630785) residues, a process known as polyglutamylation. nih.govresearchgate.net This is a critical step in its mechanism of action, as the resulting aminopterin polyglutamates are retained within the cell for longer periods and are also potent inhibitors of DHFR. researchgate.net
The pattern of polyglutamylation can differ depending on the cell type. For instance, in leukemic blasts from patients with T-phenotype acute lymphoblastic leukemia (ALL) or acute myeloid leukemia (AML), the diglutamate form is predominant. nih.gov In contrast, in B-lineage ALL, longer-chain polyglutamates (triglutamate to pentaglutamate) are observed with similar frequency to the diglutamate form. nih.gov The accumulation of aminopterin polyglutamates within red blood cells has been observed in patients, with long-chain forms accounting for a significant portion of the intracellular drug. nih.gov
Downstream Signaling Pathway Perturbations
The inhibition of DHFR by this compound sets off a chain reaction that perturbs multiple downstream signaling pathways, ultimately leading to the inhibition of cellular proliferation and the induction of programmed cell death (apoptosis).
By blocking the conversion of dihydrofolate to tetrahydrofolate, this compound leads to a depletion of the cellular pool of tetrahydrofolate cofactors. wikipedia.org These cofactors are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The resulting inhibition of nucleic acid synthesis halts the cell cycle and prevents cell division.
Studies have shown that aminopterin-induced apoptosis is an active process that requires de novo RNA and protein synthesis. nih.govresearchgate.net This suggests the involvement of specific signaling pathways that regulate gene expression. A key finding is that the induction of the proto-oncogene c-myc precedes DNA fragmentation in cells undergoing apoptosis due to aminopterin treatment. nih.govresearchgate.net The MYC protein is a master regulator of cell growth, proliferation, and metabolism, and its induction can sensitize cells to apoptosis under conditions of cellular stress, such as nucleotide deprivation. wjgnet.comnih.govaacrjournals.org
Furthermore, the disruption of purine (B94841) synthesis can lead to the accumulation of intermediates such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is known to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can, in turn, influence other signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of cell growth and proliferation. nih.govnih.gov While the direct link between aminopterin and the mTOR pathway is an area of ongoing research, the perturbation of purine metabolism provides a plausible mechanism for such an interaction.
Nucleotide Synthesis Pathway Dysregulation
The primary molecular consequence of DHFR inhibition by aminopterin is the severe depletion of intracellular tetrahydrofolate (THF). drugbank.comwikipedia.org THF and its derivatives are essential one-carbon donors in the de novo synthesis of both purine and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA. drugbank.commdpi.com
Specifically, the synthesis of inosinic acid, the precursor for adenosine (B11128) and guanosine (B1672433), requires two THF-dependent steps. Similarly, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, is critically dependent on a THF co-factor, N5,N10-methylenetetrahydrofolate. asm.org By blocking the regeneration of THF from dihydrofolate (DHF), aminopterin effectively halts these crucial steps in nucleotide biosynthesis. toku-e.comwikipedia.org This leads to an imbalance in the nucleotide pools, with a particularly sharp decrease in the availability of thymidine (B127349) triphosphate (dTTP). iiarjournals.org This phenomenon is often referred to as "thymineless death."
The inhibitory potency of aminopterin on DHFR is remarkably high, with reported inhibition constant (Ki) values in the picomolar range. medchemexpress.comselleckchem.com This tight binding ensures a sustained and profound disruption of nucleotide synthesis.
Impact on DNA Replication and Repair Processes
The aminopterin-induced scarcity of nucleotide precursors, especially dTTP, has a direct and detrimental impact on DNA replication. During the S-phase of the cell cycle, when DNA is synthesized, the lack of essential building blocks leads to the stalling of replication forks. iiarjournals.orgnih.gov This replication stress is a major trigger for cell cycle arrest. iiarjournals.org
Furthermore, the imbalance between deoxyuridine triphosphate (dUTP) and dTTP can lead to the misincorporation of uracil (B121893) into the newly synthesized DNA strand. nih.gov While cells possess repair mechanisms, such as the base excision repair (BER) pathway involving enzymes like uracil-DNA glycosylase, to correct such errors, the sheer scale of uracil incorporation under conditions of severe thymidine depletion can overwhelm these systems. The attempt to repair this damage can lead to the formation of DNA strand breaks, further compromising genomic integrity. nih.gov Studies in Saccharomyces cerevisiae have shown that mutants deficient in DNA damage recognition and replication fork stabilization are particularly sensitive to aminopterin. iiarjournals.org
Effects on Cell Cycle Progression and Apoptosis Induction
The cellular response to the metabolic insults caused by aminopterin culminates in cell cycle arrest and the initiation of programmed cell death, or apoptosis. The stalling of DNA replication during S-phase activates cell cycle checkpoints, preventing cells from proceeding into mitosis with damaged or incompletely replicated DNA. nih.govassaygenie.com Flow cytometry analyses have demonstrated that treatment with aminopterin leads to an accumulation of cells in the S-phase. nih.govtandfonline.com
If the cellular damage is irreparable, the apoptotic cascade is triggered. Research has shown that aminopterin-induced apoptosis requires de novo RNA and protein synthesis, indicating an active process of cell death rather than passive necrosis. nih.gov Studies in a mouse myeloma cell line have implicated the induction of the c-myc gene, a proto-oncogene involved in cell cycle regulation and apoptosis, as a preceding event to DNA fragmentation in aminopterin-treated cells. nih.gov This suggests that specific pro-apoptotic factors are synthesized in response to the cellular stress induced by the compound.
Comprehensive Mode of Action Analysis at the Cellular Level
At the cellular level, the multifaceted impact of aminopterin is harnessed in various research and biotechnological applications. A prime example is its use as a selective agent in Hypoxanthine-Aminopterin-Thymidine (HAT) medium for the production of monoclonal antibodies from hybridoma cells. toku-e.com In this system, aminopterin blocks the de novo nucleotide synthesis pathway. Consequently, cells can only survive if they can utilize the salvage pathway, which recycles pre-existing nucleobases. Myeloma cells used for fusion are typically deficient in an enzyme of the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov Therefore, unfused myeloma cells cannot survive in HAT medium. Similarly, spleen cells, the source of antibody-producing B-cells, have a limited lifespan in culture. Only the fused hybridoma cells, which inherit the immortality of the myeloma parent and the functional salvage pathway from the B-cell parent, can proliferate in the presence of aminopterin. toku-e.com This elegant selection strategy underscores the profound and specific cellular consequences of DHFR inhibition by aminopterin.
The cytotoxicity of aminopterin has been evaluated across various cancer cell lines, with 50% inhibitory concentration (IC50) values often in the nanomolar range, highlighting its potency.
Inhibitory Activity of Aminopterin
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Ki | Dihydrofolate Reductase (DHFR) | 3.7 pM | medchemexpress.comselleckchem.com |
| KI | Wuchereria bancrofti DHFR | 2.1 ± 0.5 nM | plos.org |
| IC50 | CCRF-CEM (Human Leukemia) | 4.4 nM (72h exposure) | medchemexpress.com |
| Median IC50 | Pediatric Leukemia/Lymphoma Cell Lines | 17 nM (120h exposure) | nih.gov |
Biochemical Pathway Modulation
Impact on One-Carbon Metabolism Pathways
One-carbon metabolism comprises a series of interconnected pathways that transfer single-carbon units for various biosynthetic processes. nih.gov These reactions are essential for creating the building blocks of life, including nucleotides for DNA and RNA synthesis. nih.gov Aminopterin's central role is to disrupt this network by targeting dihydrofolate reductase (DHFR). sigmaaldrich.comnih.gov DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). nih.gov THF and its derivatives are the essential cofactors that carry and donate one-carbon units. nih.gov By binding to DHFR with extremely high affinity, aminopterin (B17811) blocks the production of THF, leading to a depletion of the cellular pool of active folate cofactors. nih.govtoku-e.com This blockade is the root cause of its downstream metabolic consequences. toku-e.com
The folate cycle is central to one-carbon metabolism. oncotarget.com Aminopterin's inhibition of DHFR directly breaks this cycle by preventing the reduction of DHF back to THF. sigmaaldrich.comnih.gov This disruption leads to a severe shortage of THF derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are vital one-carbon donors. nih.gov
A critical consequence of this impairment is the impact on cellular methylation reactions. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. sigmaaldrich.comnih.gov The disruption of methionine regeneration leads to reduced levels of SAM and an altered SAM/S-adenosylhomocysteine (SAH) ratio, which can inhibit methyltransferase enzymes. nih.gov This interference with methylation is a key factor in the epigenetic and metabolic effects of folate antagonism. sigmaaldrich.comnih.gov
The synthesis of nucleotides is highly dependent on the one-carbon units supplied by the folate cycle, making it a primary target of aminopterin's action. drugbank.comnih.gov Both purine (B94841) and pyrimidine (B1678525) synthesis pathways are severely hampered by the resulting folate depletion. biosynth.com
Purine Synthesis: The de novo synthesis of the purine ring requires two one-carbon units donated by THF derivatives. nih.govutah.edu Specifically, N¹⁰-formyl-THF is required at two distinct steps in the pathway to build the inosine (B1671953) monophosphate (IMP) precursor, from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. nih.govnih.gov By blocking THF regeneration, aminopterin starves this pathway of its essential one-carbon donors, effectively halting the production of new purine nucleotides. toku-e.com
Pyrimidine Synthesis: While the pyrimidine ring itself is assembled before being attached to the ribose sugar, the synthesis of the DNA-specific pyrimidine, thymine, is critically dependent on the folate cycle. nih.gov The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). nih.govnih.gov The methyl group for this reaction is donated by 5,10-methylenetetrahydrofolate (CH₂-THF). nih.gov During this reaction, CH₂-THF is oxidized to dihydrofolate (DHF). nih.gov The regeneration of the THF pool via DHFR is therefore essential to sustain thymidylate synthesis. nih.gov Aminopterin's inhibition of DHFR breaks this cycle, leading to a "thymineless" state that inhibits DNA synthesis and repair. sigmaaldrich.comnih.gov
Interference with Specific Amino Acid Metabolic Pathways (e.g., Glycine (B1666218), Serine, Methionine)
The metabolic pathways of several amino acids are intricately linked with one-carbon metabolism and are consequently disrupted by aminopterin. nih.gov
Serine and Glycine: Serine and glycine are at the heart of the folate cycle, serving as the primary sources of one-carbon units. nih.govnih.gov The interconversion of serine and glycine is catalyzed by serine hydroxymethyltransferase (SHMT), a reaction that simultaneously converts THF to 5,10-methylene-THF. nih.govnih.gov This is a central reaction for charging the folate pool with one-carbon units. oncotarget.com Glycine can also be cleaved by the glycine cleavage system to produce a one-carbon unit. nih.govuomustansiriyah.edu.iq By causing an accumulation of DHF and depletion of THF, aminopterin disrupts the metabolic flux through these pathways, interfering with the ability of the cell to utilize these amino acids for nucleotide synthesis and other one-carbon-dependent reactions. nih.gov
Effects on Energy Metabolism and ATP Production
While not a direct inhibitor of energy-producing pathways, aminopterin's profound disruption of biosynthesis can indirectly affect cellular energy status. The inhibition of nucleotide synthesis, a highly energy-intensive process, can lead to metabolic stress. oncotarget.com Research on antifolates has shown that this stress can manifest as an increase in the AMP/ATP ratio. oncotarget.com This shift in the cellular energy charge is a key signal that can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism that works to restore energy homeostasis by switching off anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways. oncotarget.com
Interplay with Other Critical Metabolic Networks and Cross-Pathway Regulation
The metabolic perturbations initiated by aminopterin ripple outwards, affecting a wide range of interconnected cellular networks. The disruption of nucleotide and amino acid pools serves as a powerful stress signal that elicits complex cellular responses.
Redox Homeostasis: The metabolism of glycine and methionine, both affected by aminopterin, is linked to redox balance. Glycine is a component of glutathione (B108866) (GSH), the cell's primary antioxidant. uomustansiriyah.edu.iqd-nb.info The methionine cycle and the associated transsulfuration pathway are also involved in generating cysteine, the rate-limiting amino acid for GSH synthesis. nih.gov Therefore, by disrupting these amino acid pathways, aminopterin can indirectly compromise the cell's ability to combat oxidative stress.
Signaling Pathways: The metabolic stress induced by aminopterin can modulate major signaling pathways. As mentioned, energy stress can activate AMPK. oncotarget.com Additionally, some antifolates have been shown to cause an accumulation of intermediates in the purine synthesis pathway, such as ZMP (AICAR monophosphate), which can independently activate AMPK and consequently inhibit mTOR (mammalian target of rapamycin), a central controller of cell growth and proliferation. nih.gov
Stress Response Pathways: Cells respond to nutrient and metabolic stress by activating transcriptional programs. For instance, a deficiency in serine and glycine, which can be functionally induced by antifolates, can trigger a stress response mediated by the transcription factor ATF4. nih.gov This response can lead to the upregulation of genes involved in amino acid synthesis and transport in an attempt to restore metabolic homeostasis. nih.gov This demonstrates a clear example of cross-pathway regulation where a block in one pathway (folate metabolism) triggers a compensatory response in another (amino acid metabolism).
Molecular and Cellular Mechanisms of Resistance to Aminopterinum Natricum
Alterations in Drug Transport and Efflux Systems
The intracellular concentration of Aminopterinum natricum is a critical determinant of its efficacy. e-crt.org Consequently, alterations in the transport systems that govern its influx and efflux are a primary mechanism of resistance.
ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump various substrates, including chemotherapeutic agents, out of the cell. youtube.com The upregulation of certain ABC transporters can lead to increased efflux of this compound, thereby reducing its intracellular accumulation and cytotoxic effects. nih.govnih.gov Key transporters implicated in this process include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). nih.govnih.govmdpi.com
The overexpression of P-gp and BCRP has been observed in various cancer cell lines and clinical samples, often correlating with a multidrug resistance phenotype. nih.govresearchgate.net These transporters can be upregulated in response to chemotherapy, contributing to acquired resistance. nih.gov For instance, studies have shown that cancer cells with acquired resistance to certain drugs exhibit increased expression of ABCB1. nih.gov Similarly, BCRP has been shown to confer resistance to a wide range of anticancer drugs. nih.gov The cooperation between P-gp and BCRP at biological barriers can significantly limit the penetration of their substrates. nih.gov
| Transporter | Gene | Function in Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Actively effluxes a broad range of chemotherapeutic agents, including potential substrates like this compound, from the cell. nih.govmdpi.com |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | A half-transporter that forms homodimers to actively efflux various drugs and toxins, contributing to multidrug resistance. mdpi.com |
The primary influx transporter for folates and their analogues, such as this compound, is the reduced folate carrier (RFC). e-crt.org Decreased expression or mutations in the gene encoding RFC can impair the uptake of this compound, leading to resistance. e-crt.org Studies have demonstrated that a decreased level of RFC is associated with resistance to antifolates in various cancer cell lines. e-crt.org Mutations in the RFC gene have also been identified as a significant mechanism of resistance in human leukemia cell lines. e-crt.org
Target Enzyme Alterations and Gene Amplification
This compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. nih.govwikipedia.org Alterations in DHFR can significantly impact the drug's efficacy.
The two primary mechanisms of target enzyme-based resistance are:
Gene Amplification: An increase in the number of copies of the DHFR gene leads to overexpression of the DHFR enzyme. nih.govnih.gov This overproduction of the target enzyme can titrate out the inhibitory effect of this compound, requiring higher drug concentrations to achieve a therapeutic effect. researchgate.netspringernature.com DHFR gene amplification is a common mechanism of resistance observed in tumor cell lines and has also been reported in clinical samples from patients with acute lymphoblastic leukemia. nih.gov
Mutations: Mutations in the DHFR gene can result in a structurally altered enzyme with a reduced binding affinity for this compound. nih.govnih.gov This decreased affinity means that the drug is less effective at inhibiting the enzyme, even at therapeutic concentrations. researchgate.net
Aberrations in DNA Repair Pathways leading to Resistance
While this compound's primary mechanism of action is the inhibition of DHFR, its downstream effects include the disruption of DNA synthesis, which can lead to DNA damage. wikipedia.org Consequently, the cell's DNA repair capacity can influence its sensitivity to the drug. nih.govnih.gov Cancer cells can exploit various DNA repair pathways to counteract the DNA damage induced by chemotherapeutic agents. youtube.comyoutube.com The dysregulation of these pathways can contribute to resistance. nih.govresearchgate.net
Enhanced DNA repair capabilities can allow cancer cells to more efficiently repair the DNA lesions caused by antifolate treatment, thereby promoting cell survival. nih.gov The specific DNA repair pathways that may be involved in resistance to this compound are a subject of ongoing research, but the general principle is that an increased ability to repair DNA damage can lead to a resistant phenotype. nih.gov
Adaptive Cellular Responses to this compound-Induced Stress
Exposure to chemotherapeutic agents like this compound induces a state of cellular stress. aneskey.com In response, cells can activate a range of adaptive stress response pathways to promote survival. nih.govhubrecht.euunict.it These responses are often aimed at restoring cellular homeostasis. nih.gov
One key adaptive response is the activation of stress-activated protein kinases which regulate cell proliferation, differentiation, and apoptosis. nih.gov Cells under stress may also undergo metabolic reprogramming to conserve energy and resources. hubrecht.eu For instance, they might down-regulate housekeeping functions and up-regulate stress-protective pathways. hubrecht.eu The heat shock response, which involves the upregulation of heat shock proteins, is another crucial adaptive mechanism that helps to prevent protein aggregation and facilitate the refolding of damaged proteins. aneskey.com
| Stress Response Pathway | Key Mediators | Cellular Outcome |
| Heat Shock Response | Heat Shock Proteins (HSPs) | Prevents protein aggregation and facilitates protein refolding. aneskey.com |
| Stress-Activated Protein Kinase (SAPK) Pathways | p38 MAPK, JNK | Regulates cell proliferation, differentiation, and apoptosis. nih.gov |
| Metabolic Reprogramming | N/A | Downregulation of housekeeping functions and upregulation of stress-protective pathways. hubrecht.eu |
Microenvironmental Influences on Resistance Acquisition and Maintenance
The tumor microenvironment (TME) plays a pivotal role in the development and persistence of resistance to chemotherapeutic agents, including the antifolate this compound. This complex and dynamic milieu, comprising cellular and non-cellular components, can significantly modulate the response of cancer cells to treatment. Key factors within the TME, such as hypoxia, acidic pH, the extracellular matrix (ECM), and stromal cells, create a protective niche that fosters the survival of cancer cells and promotes the acquisition and maintenance of drug resistance.
Hypoxia-Mediated Resistance
Hypoxia, a common feature of solid tumors, is a potent driver of chemoresistance. The inadequate oxygen supply in the tumor core triggers a cascade of adaptive responses in cancer cells, leading to diminished sensitivity to this compound.
Induction of Cell Cycle Arrest and Senescence Evasion
Under hypoxic conditions, cancer cells can enter a state of quiescence or cell cycle arrest, rendering them less susceptible to cell cycle-specific drugs like this compound, which primarily target rapidly dividing cells. Research has shown that hypoxia can lead to resistance to various chemotherapeutic agents by decreasing drug-induced senescence. This evasion of senescence allows cancer cells to survive the initial therapeutic insult and contributes to the long-term maintenance of a resistant phenotype.
Alterations in Folate Metabolism and Transport
Studies have demonstrated that severe hypoxia can lead to the downregulation of genes involved in folate metabolism and the transport of antifolates into cancer cells. This reduction in the cellular uptake and metabolic machinery required for this compound's cytotoxic action directly contributes to a resistant state. For instance, in acute lymphoblastic leukemia (ALL) cell lines, hypoxia has been shown to inhibit cell death pathways induced by methotrexate (B535133), a closely related antifolate. researchgate.net
Research on human melanoma cell lines has quantified the development of resistance to methotrexate under hypoxic conditions. All four cell lines tested, which were initially sensitive to doxorubicin, developed resistance under hypoxic stress. Similarly, two of the four cell lines that were sensitive to methotrexate also developed resistance when exposed to hypoxia. nih.gov This resistance was observed immediately after reoxygenation and, although it tended to decrease over time, remained statistically significant even 42 hours later. nih.gov
| Cell Line | Drug | Sensitivity under Normoxia | Resistance under Hypoxia |
|---|---|---|---|
| BEX-c | Doxorubicin | Sensitive | Resistant |
| BEX-c | Methotrexate | Sensitive | Resistant |
| COX-c | Doxorubicin | Sensitive | Resistant |
| COX-c | Methotrexate | Resistant | Resistant |
| SAX-c | Doxorubicin | Sensitive | Resistant |
| SAX-c | Methotrexate | Sensitive | Resistant |
| WIX-c | Doxorubicin | Sensitive | Resistant |
| WIX-c | Methotrexate | Resistant | Resistant |
Impact of Tumor Acidity
The metabolic activity of rapidly proliferating tumor cells leads to an acidic extracellular environment, with a pH ranging from 6.5 to 6.9. This acidic milieu can significantly impact the efficacy of weakly acidic drugs like this compound.
Role of the Extracellular Matrix and Stromal Cells
The ECM, a complex network of proteins and other macromolecules, provides structural support to the tumor and also plays an active role in mediating chemoresistance. Cancer-associated fibroblasts (CAFs), a prominent cell type within the tumor stroma, are key contributors to ECM remodeling and the secretion of factors that promote drug resistance.
Physical Barrier to Drug Penetration
A dense and fibrotic ECM, often induced by CAFs, can act as a physical barrier, impeding the diffusion of chemotherapeutic agents like this compound to the cancer cells. This can result in suboptimal drug concentrations at the tumor site, allowing cancer cells to survive and develop resistance.
Cell Adhesion-Mediated Drug Resistance (CAM-DR)
The interaction of cancer cells with ECM components through cell surface receptors, such as integrins, can trigger intracellular signaling pathways that promote cell survival and resistance to apoptosis. This phenomenon, known as cell adhesion-mediated drug resistance (CAM-DR), has been shown to protect cancer cells from the cytotoxic effects of various chemotherapeutic agents. For instance, ECM proteins can suppress p53-mediated apoptosis and increase the expression of drug efflux pumps like ABCB1. frontiersin.org
Preclinical Research Methodologies and Model Systems for Aminopterinum Natricum Studies
In Vitro Cellular Models for Mechanistic Elucidation and Screening
In vitro models are instrumental in the initial stages of drug discovery, offering controlled environments to study cellular responses to therapeutic agents. noblelifesci.com For Aminopterinum natricum, these systems have been crucial for high-throughput screening and detailed mechanistic investigations.
Conventional two-dimensional (2D) cell culture, where cells are grown in a monolayer on a flat substrate, represents a primary tool for the high-throughput screening (HTS) of compounds like this compound. youtube.comnih.gov These systems are well-suited for rapidly assessing the cytotoxic and anti-proliferative effects of the drug across a wide range of cancer cell lines.
In preclinical studies, this compound has been evaluated against various hematological cancer cell lines. For instance, its activity has been compared with methotrexate (B535133) in acute lymphoblastic leukemia (ALL) and lymphoma cell lines. nih.gov Such studies typically involve incubating the cells with a range of drug concentrations to determine key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency. selleckchem.com The intensity of the cell-killing effect of aminopterin (B17811) has been observed to be greater than methotrexate in several ALL cell lines, including COG-LL-356, NALM-6, and CCRF-CEM. selleckchem.com
The methodologies for these high-throughput screens often utilize automated microscopy and plate readers to measure cell viability, proliferation, or apoptosis. nih.govenamine.net Assays are commonly performed in 96-well or 384-well plates, allowing for the simultaneous testing of multiple concentrations and replicates. nih.gov
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| COG-LL-356 | Acute Lymphoblastic Leukemia (ALL) | Demonstrated greater cell kill effect with aminopterin compared to methotrexate. | selleckchem.com |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | Showed higher sensitivity to aminopterin. | selleckchem.com |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Aminopterin exhibited a more potent cytotoxic effect. | selleckchem.com |
| Lymphoma Cell Lines | Lymphoma | Aminopterin showed significant anti-proliferative activity. | nih.govselleckchem.com |
While 2D cultures are valuable for initial screening, they lack the complex cell-cell and cell-matrix interactions of in vivo tissues. youtube.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug responses. nih.govfishersci.com Spheroids are aggregates of cells that can be formed from cancer cell lines, while organoids are derived from stem cells and can self-organize into structures that mimic the architecture and function of an organ. merckmillipore.com
These 3D models are increasingly being used in drug development to better predict in vivo efficacy and toxicity. nih.gov They can replicate aspects of the tumor microenvironment, including hypoxia and nutrient gradients, which can influence a drug's effectiveness. nih.gov Although the application of 3D models in preclinical research is expanding, specific studies detailing the use of organoids or spheroids to evaluate this compound are not extensively documented in the available literature. However, the established methodologies for 3D culture provide a clear path for future investigations into the compound's efficacy in these more complex systems.
To further replicate the complexity of human physiology, co-culture systems and microfluidic platforms, such as organ-on-a-chip technology, have been developed. nih.govresearchgate.net These systems allow for the culture of multiple cell types together, mimicking the interactions between different tissues and organs. mdpi.comdarwin-microfluidics.com
Organ-on-a-chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. mdpi.com They can be used to model drug pharmacokinetics and pharmacodynamics, providing insights into how a drug is absorbed, distributed, metabolized, and excreted. mdpi.com While these advanced models hold significant promise for preclinical drug evaluation, specific applications of co-culture or organ-on-a-chip platforms in the study of this compound are not yet widely reported.
In Vivo Animal Models for Pathophysiological Studies
In vivo animal models are essential for evaluating the systemic effects, efficacy, and potential toxicity of a drug candidate before it can be considered for human trials. noblelifesci.com
Rodent models, particularly mice, are the most commonly used animal models in preclinical cancer research. mdpi.com For studying this compound, immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are often used to create xenograft models. nih.govselleckchem.com In these models, human cancer cells are implanted into the mice, allowing for the in vivo evaluation of the drug's anti-tumor activity.
Preclinical studies have shown that this compound can significantly delay the progression of certain ALL xenografts in NOD/SCID mice. selleckchem.com The compound has demonstrated equivalent activity to methotrexate in extending the event-free survival of mice bearing several xenograft models of ALL and lymphoma. nih.gov Rats have also been used in toxicological studies to investigate the effects of aminopterin and the potential for reversal of its toxicity. documentsdelivered.com
| Animal Model | Disease/Condition Studied | Key Findings | Reference |
|---|---|---|---|
| NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenografts | Significantly delayed disease progression in several ALL xenografts. | selleckchem.com |
| SCID Mice | ALL and Lymphoma Xenografts | Extended event-free survival, with activity equivalent to methotrexate in most models. | nih.gov |
| Rats | Aminopterin Toxicity | Used to study disturbances in transmethylation and the reversal of toxic effects. | documentsdelivered.com |
Beyond rodents, other animal models can provide valuable data in preclinical studies, particularly for pharmacokinetics and toxicology, due to physiological similarities to humans. mdpi.com Beagle dogs, for instance, have been used to characterize the oral uptake and safety of aminopterin enantiomers. nih.gov Such studies are crucial for understanding how the drug is absorbed and processed in a larger mammalian system, providing data that can help inform clinical trial design. nih.gov The use of non-human primates has also been suggested as a translational model for cancer immunotherapy, though specific studies involving this compound in these models are less common. mdpi.com
Ex Vivo Tissue Explant Systems in this compound Research
Ex vivo tissue explant systems serve as a critical bridge between in vitro cell culture and in vivo animal models, offering a physiologically relevant environment to study the effects of therapeutic compounds on intact tissue architecture. While direct research on this compound using these systems is not extensively documented in recent literature, the methodologies applied to the closely related and more contemporary antifolate, methotrexate, provide a robust framework for understanding how this compound would be evaluated. These models are particularly valuable for investigating diseases like rheumatoid arthritis and cancer, where this compound and similar folate antagonists have therapeutic applications. mdpi.comnih.gov
Ex vivo models maintain the complex three-dimensional structure and cellular heterogeneity of the original tissue, allowing for the study of cell-cell interactions and responses to drugs in a context that closely mimics the human body. mdpi.comfrontiersin.org For antifolates, these systems are instrumental in assessing effects on synovial inflammation, cell proliferation, and the expression of various biomarkers. nih.govresearchgate.net
Research on the antifolate methotrexate in ex vivo synovial explants from rheumatoid arthritis patients has demonstrated its ability to modulate inflammatory responses. nih.govresearchgate.net Such studies often involve measuring the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are crucial in the pathogenesis of joint destruction. mdpi.com For instance, treatment of synovial explants with methotrexate has been shown to reduce the secretion of inflammatory markers like Interleukin-6 (IL-6) and MMP-3. mdpi.com Given that this compound is also a potent inhibitor of dihydrofolate reductase, it is expected to produce similar anti-inflammatory effects in these models. toku-e.comnih.gov
In the context of oncology, ex vivo cultures of patient-derived tumor tissue, known as patient-derived explants (PDXs), are used to evaluate the efficacy of chemotherapeutic agents. oncotarget.com These models can help predict a patient's response to treatment. oncotarget.com Studies with other antifolates have successfully used PDX models to assess anti-tumor activity, including inhibition of cell growth and induction of apoptosis. oncotarget.com This methodology could be applied to this compound to explore its effectiveness against various cancers.
The following table summarizes the types of ex vivo tissue explant models relevant to the study of this compound, based on research with analogous antifolate compounds.
| Model System | Tissue Source | Disease Focus | Key Research Findings & Investigated Parameters |
|---|---|---|---|
| Synovial Explant Culture | Synovial tissue from rheumatoid arthritis patients | Rheumatoid Arthritis | Evaluation of anti-inflammatory effects through measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and matrix metalloproteinases (MMPs). mdpi.comnih.gov Assessment of synovial inflammation and cell proliferation. researchgate.netunife.it |
| Patient-Derived Tumor Explants (PDX) | Tumor biopsies from cancer patients | Various Cancers (e.g., Leukemia, Breast Cancer) | Assessment of anti-proliferative effects and induction of apoptosis. oncotarget.com Determination of drug sensitivity and resistance mechanisms. frontiersin.org |
| Cartilage Explant Culture | Articular cartilage from osteoarthritis or rheumatoid arthritis patients | Rheumatoid Arthritis, Osteoarthritis | Investigation of drug effects on cartilage degradation and the expression of inflammatory mediators. mdpi.com |
| Leukemic Cell Cultures | Bone marrow or peripheral blood from leukemia patients | Leukemia | Determination of drug sensitivity and inhibition of thymidylate synthase activity. nih.govamsterdamumc.nl Comparison of drug uptake and metabolism. nih.gov |
Ex vivo studies have also been instrumental in comparing the cellular uptake and efficacy of this compound (aminopterin) and methotrexate. Research using leukemic cell cultures has shown that aminopterin uptake can be nearly double that of methotrexate in the same cell lines, suggesting a potential for greater pharmacological success. nih.govcancernetwork.com
The following table presents comparative data on the in vitro activity of this compound and methotrexate in various cell lines, which informs the potential outcomes in ex vivo models.
| Cell Line | Disease Model | This compound (AMT) Activity | Methotrexate (MTX) Activity | Reference |
|---|---|---|---|---|
| Leukemia Cell Lines (various) | Acute Lymphoblastic Leukemia | Demonstrated a lower minimum survival fraction in 3 out of 15 cell lines compared to MTX. | Showed equivalent activity to AMT in extending event-free survival in 3 out of 4 xenograft models. | nih.gov |
| Acute Lymphoblastic Leukemia (ALL) Blasts | Acute Lymphoblastic Leukemia | Accumulation of 1.47 +/- 0.9 pmol/10^6 cells. | Accumulation of 0.7 +/- 0.7 pmol/10^6 cells. | nih.gov |
| T-cell-lineage ALL and AML Blasts | Leukemia | Uptake was approximately twice that of MTX. | Lower uptake compared to AMT. | nih.gov |
Gene Expression and Epigenetic Modulation by Aminopterinum Natricum
Transcriptional Regulation and Gene Expression Profiling
The influence of aminopterinum natricum on gene expression is complex, involving both broad, indirect effects stemming from nucleotide depletion and more specific, direct modulation of transcriptional programs. Cells respond to the metabolic stress induced by the compound by altering the expression of a wide array of genes, particularly those involved in folate metabolism, cell cycle control, and apoptosis.
This compound's impact on messenger RNA (mRNA) is twofold. The most immediate and widespread effect is an indirect suppression of mRNA synthesis. By inhibiting DHFR, the compound depletes the intracellular pool of tetrahydrofolate, which is essential for the de novo synthesis of purine (B94841) and thymidylate nucleotides. wikipedia.org The resulting scarcity of nucleotide triphosphates, the basic building blocks of RNA, leads to a global reduction in transcription, thereby affecting the synthesis of all types of RNA, including mRNA. wikipedia.org
Beyond this global suppression, this compound and its close analogue methotrexate (B535133) (MTX) can more directly modulate the expression of specific genes. A key example is the gene encoding its own target, DHFR. As a mechanism of acquired resistance, cancer cells exposed to antifolates can increase the expression of DHFR mRNA and protein, sometimes through gene amplification, to overcome the enzymatic inhibition. e-crt.orgnih.gov Conversely, in some sensitive cancer cell lines, MTX treatment has been observed to decrease DHFR mRNA expression. e-crt.org Expression of genes involved in the broader folate pathway and drug transport, such as those for the reduced folate carrier (RFC), are also frequently altered in response to treatment. e-crt.orgbiospace.com Furthermore, studies have shown that MTX can induce alternative splicing of genes, including those involved in histone modification, adding another layer of regulatory control. nih.gov
| Gene | Organism/Cell Type | Effect of Antifolate | Reference(s) |
| DHFR (Dihydrofolate Reductase) | Saos-2 (MTX-resistant) | Upregulation of mRNA and protein | e-crt.org |
| DHFR (Dihydrofolate Reductase) | AGS (MTX-sensitive) | Downregulation of mRNA | e-crt.org |
| RFC (Reduced Folate Carrier) | Saos-2 (MTX-resistant) | Downregulation of mRNA | e-crt.org |
| RFC (Reduced Folate Carrier) | AGS (MTX-sensitive) | Upregulation of mRNA | e-crt.org |
| MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) | M1 Macrophages | Upregulation of mRNA | nih.gov |
Non-coding RNAs, which are not translated into proteins but have critical regulatory functions, play a significant role in mediating the cellular response and resistance to this compound.
MicroRNAs (miRNAs) , small RNAs that typically repress gene expression by binding to mRNA targets, are extensively modulated by antifolate treatment. In rheumatoid arthritis fibroblast-like synoviocytes, MTX was found to alter the expression of 13 miRNAs, notably upregulating miR-877-3p, which subsequently suppressed the production of inflammatory cytokines. nih.gov Similarly, in B cells from MTX-treated rheumatoid arthritis patients, 27 miRNAs were differentially expressed compared to controls, targeting genes crucial for B cell activation and signaling. frontiersin.org MiRNAs are also directly implicated in drug resistance. For instance, a single nucleotide polymorphism (SNP) near the miR-24 binding site in the 3' untranslated region (UTR) of the DHFR gene impairs miRNA-mediated repression, leading to DHFR overexpression and MTX resistance. researchgate.net
Long non-coding RNAs (lncRNAs) are also key players in the mechanism of action of antifolates. Treatment with MTX has been shown to induce the expression of lincRNA-p21. nih.gov This lncRNA is a component of the p53 response to cellular stress and acts to inhibit the activity of the pro-inflammatory transcription factor NF-κB. nih.gov By upregulating lincRNA-p21, MTX can suppress inflammatory pathways, which is central to its therapeutic effect in autoimmune diseases. nih.govnih.gov
| Non-coding RNA | Type | Context | Effect of Antifolate | Regulatory Role | Reference(s) |
| miR-877-3p | miRNA | Rheumatoid Arthritis | Upregulated by MTX | Suppresses cytokine/chemokine production | nih.gov |
| miR-24 | miRNA | Cancer Cells | Binding inhibited by SNP | Regulates DHFR mRNA stability and protein expression | researchgate.net |
| miR-223-3p | miRNA | Rheumatoid Arthritis | Differentially expressed | Targets genes in B cell activation | frontiersin.org |
| lincRNA-p21 | lncRNA | Rheumatoid Arthritis | Upregulated by MTX | Inhibits NF-κB activity | nih.govnih.gov |
Epigenetic Modifications Induced by this compound
By disrupting the folate metabolic pathway, this compound fundamentally interferes with the supply of one-carbon units necessary for cellular methylation reactions. This has profound consequences for the epigenetic regulation of the genome, affecting DNA methylation, histone modifications, and chromatin architecture.
The folate cycle is inextricably linked to DNA methylation. It is responsible for regenerating methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl-group donor for virtually all methylation reactions in the cell, including the methylation of DNA by DNA methyltransferases (DNMTs). nih.govnih.gov By inhibiting DHFR, this compound disrupts this entire pathway, leading to a depletion of SAM and subsequent alterations in DNA methylation patterns. youtube.com
Studies on the effects of folate depletion have demonstrated that it can cause a reduction in global DNA methylation, or genomic hypomethylation. nih.gov Research on MTX-treated rheumatoid arthritis patients has revealed more specific changes. Treatment was associated with significant alterations in DNA methylation in CD4+ T cells, with distinct patterns observed in naïve versus memory T cells. frontiersin.org Differentially methylated positions were identified in the loci of genes critical to immune function and disease pathogenesis, such as STAT3, as well as genes encoding drug transporters. frontiersin.org These epigenetic changes are believed to contribute to the therapeutic effects of the drug by reprogramming pathogenic immune cells. Changes in DNA methylation following treatment may also serve as biomarkers to predict patient response. oup.comacrabstracts.org
| Gene/Region | Cell Type | Effect of Antifolate Treatment | Reference(s) |
| Global Genome | Murine Small Intestine (Folate Depletion) | Hypomethylation | nih.gov |
| TRIM15 | CD4+ Naïve T Cells | Altered CpG methylation | frontiersin.org |
| SORCS2 | CD4+ Memory T Cells | Altered CpG methylation | frontiersin.org |
| STAT3 | CD4+ T Cells | Annotated to differentially methylated sites | frontiersin.org |
| PCDH17 | CD4+ Naïve and Memory T Cells | Decreased methylation (Naïve), Increased methylation (Memory) | frontiersin.org |
Similar to DNA methylation, histone methylation is dependent on the availability of SAM as a methyl donor. Therefore, the disruption of folate metabolism by this compound can also impact the patterns of histone modifications, which are critical for regulating gene expression. Folate deficiency has been directly associated with altered histone methylation, such as increased levels of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2). researchgate.net
Studies using MTX have provided further evidence of these effects. In Drosophila models, MTX was identified as a drug that promotes the formation of heterochromatin, a tightly packed and transcriptionally silent form of chromatin. nih.gov This was associated with an increase in the repressive histone mark, histone H3 trimethylated at lysine 9 (H3K9me3). nih.gov This finding suggests that by altering the balance of methyl-group metabolism, antifolates can shift the chromatin landscape towards a more repressive state, thereby silencing gene expression in specific regions. researchgate.net Additionally, MTX has been shown to affect the expression of the enzymatic machinery responsible for these modifications, for example by inducing alternative splicing of genes involved in histone modification. nih.gov
The collective changes in DNA methylation and histone modifications induced by this compound inevitably lead to the remodeling of chromatin and alterations in its accessibility to the transcriptional machinery. The promotion of repressive marks like H3K9me3 contributes to chromatin condensation, forming heterochromatin domains that are inaccessible to transcription factors and RNA polymerase, resulting in gene silencing. nih.gov
Interplay between Genetic and Epigenetic Changes in Cellular Response
The cellular response to this compound is a complex process characterized by a dynamic interplay between genetic alterations and epigenetic modifications. While genetic changes, particularly the amplification of the dihydrofolate reductase (DHFR) gene, are a well-established mechanism of resistance, emerging evidence suggests that epigenetic modulation also plays a crucial role in the cellular response to this antifolate compound. nih.govnih.gov
This compound, a potent inhibitor of the DHFR enzyme, disrupts the folate metabolic pathway. nih.gov This pathway is not only essential for the synthesis of nucleotides required for DNA replication and repair but is also a critical source of methyl groups for DNA methylation, a key epigenetic modification. mdpi.comumn.edu Therefore, the inhibition of DHFR by this compound can simultaneously exert selective pressure for genetic adaptations and induce widespread changes in the epigenetic landscape of the cell.
One of the primary genetic responses to this compound exposure is the amplification of the DHFR gene. nih.govnih.gov This gene amplification leads to an overproduction of the DHFR enzyme, thereby overcoming the inhibitory effect of the drug and allowing for the continued synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis. e-crt.org This mechanism allows cancer cells to develop resistance to the cytotoxic effects of this compound. nih.govnih.gov Studies on the related antifolate, methotrexate, have shown that DHFR gene amplification can occur through the formation of extrachromosomal DNA (ecDNA) or homogeneously staining regions (HSRs) within chromosomes. youtube.com
The disruption of folate metabolism by this compound also has profound implications for epigenetic regulation. Folate is a key component of one-carbon metabolism, which provides the methyl groups necessary for the methylation of DNA and histones. mdpi.comumn.edu DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression. nih.gov By depleting the pool of available methyl groups, this compound can potentially lead to global changes in DNA methylation patterns, including both hypomethylation and hypermethylation of specific gene promoters. mdpi.comnih.gov
The interplay between these genetic and epigenetic changes is multifaceted. For instance, the epigenetic state of the DHFR gene itself can influence its propensity for amplification. While direct evidence for this compound is limited, studies on methotrexate suggest that the regulation of DHFR gene transcription can be influenced by factors that also affect the cell cycle, a process intricately linked to epigenetic modifications. nih.gov It is plausible that epigenetic modifications could create a chromatin environment that is more permissive to the gene amplification events that drive resistance.
The following table summarizes the key genetic and epigenetic changes observed in response to antifolate treatment:
| Type of Change | Specific Alteration | Functional Consequence | References |
| Genetic | Amplification of the DHFR gene | Increased production of DHFR enzyme, leading to drug resistance. | nih.govnih.gov |
| Mutations in the DHFR gene | Decreased binding affinity of the drug to the DHFR enzyme. | nih.gov | |
| Epigenetic | Alterations in global DNA methylation patterns | Dysregulation of gene expression, including tumor suppressor genes and oncogenes. | mdpi.comnih.gov |
| Histone modifications | Changes in chromatin structure and accessibility, affecting gene transcription. |
The cellular response to this compound is therefore not a simple case of a single genetic mutation. Instead, it involves a complex and interconnected series of events where the genetic machinery and the epigenetic regulatory network mutually influence each other. The initial inhibition of DHFR by the drug triggers a cascade of downstream effects, including a halt in DNA synthesis and a disruption of methylation processes. This dual impact creates a scenario where cells that can overcome the genetic challenge (e.g., through DHFR amplification) and adapt to the epigenetic turmoil are the ones that survive and proliferate.
Further research into the intricate crosstalk between genetic and epigenetic mechanisms in response to this compound is crucial for a comprehensive understanding of its mode of action and for the development of strategies to overcome drug resistance.
Analytical Methodologies for Research Applications
Quantification of Aminopterinum Natricum in Biological Matrices for Research
Accurate quantification of this compound and its metabolites in biological matrices such as plasma, red blood cells, and saliva is fundamental for preclinical and clinical research. This enables the establishment of correlations between drug exposure and biological response.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of this compound due to its high sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. In a validated LC-MS/MS method for the determination of the related antifolate, methotrexate (B535133), in human saliva, aminopterin (B17811) was utilized as an internal standard, highlighting its similar analytical behavior. nih.gov The quantification was achieved using multiple reaction monitoring (MRM) of the transitions of the protonated molecular ions. For aminopterin, the transition monitored was m/z 441.2 → m/z 294.0. nih.gov Such methods are characterized by their ability to achieve low limits of quantification, often in the nanogram per milliliter range, and can be applied to various biological fluids.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolomic analysis but is less commonly applied directly to non-volatile compounds like this compound without derivatization. mdpi.com The polar functional groups (carboxyl and amino groups) in the aminopterin molecule necessitate chemical modification to increase its volatility for GC-MS analysis. sigmaaldrich.comyoutube.com Common derivatization techniques include silylation, which replaces active hydrogens with nonpolar trimethylsilyl (B98337) groups, and methoximation to protect carbonyl groups. youtube.comnih.gov While these approaches are well-established for the analysis of endogenous metabolites like amino acids and organic acids, specific GC-MS methods dedicated to the routine quantification of this compound in biological matrices are not widely reported in the literature. sigmaaldrich.comnih.gov The complexity of the derivatization process and the availability of sensitive LC-MS/MS methods often make the latter the preferred choice for targeted quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its polyglutamated metabolites in biological samples, particularly in red blood cells (RBCs). nih.gov Within cells, aminopterin is metabolized to polyglutamates, which are crucial for its retention and therapeutic activity. HPLC methods have been developed to separate these different polyglutamate forms.
One such method for quantifying aminopterin-polyglutamates in RBCs from patients treated for acute lymphoblastic leukemia demonstrated linearity over a concentration range of 62.5 to 500 nmol/L. nih.gov The recovery of individual aminopterin-polyglutamates ranged from 85% to 92%, with intraday coefficients of variation between 1.3% and 3.6%. nih.gov These methods often utilize reverse-phase columns, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov Detection is typically achieved using UV absorbance at a specific wavelength, for example, 290 nm.
Table 1: HPLC Method Parameters for Aminopterin Analysis
| Parameter | Value |
|---|---|
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 A |
| Mobile Phase | Gradient MeCN - 10-70%, 10 min |
| Buffer | Ammonium formate (B1220265) pH 3.0 – 50 mM |
| Flow Rate | 1.0 ml/min |
| Detection | UV 290 nm |
| Sample Concentration | 0.02 mg/ml |
| Injection Volume | 5 µl |
| LOD | 0.04 ppm |
This table presents an example of HPLC conditions for the analysis of aminopterin.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the molecular interactions of this compound, particularly its binding to its target enzyme, dihydrofolate reductase (DHFR). A carbon-13 NMR study has been conducted to investigate the protonation state of aminopterin when bound to DHFR. This research provides insights into the specific chemical interactions, such as hydrogen bonding, that are crucial for the tight binding of the inhibitor to the enzyme. Such studies are vital for understanding the mechanism of action and for the rational design of new antifolate drugs.
Resonance Raman spectroscopy has been employed to characterize the binding of the related antifolate, methotrexate, to DHFR. acs.org This technique can provide detailed information about the vibrational modes of the drug molecule and how they are altered upon binding to the protein, offering insights into the specific molecular interactions within the binding site. acs.org While specific studies on this compound using Raman spectroscopy are less common, the principles are directly applicable. Ultraviolet resonance Raman (UVRR) spectroscopy, in particular, can be used to probe changes in the microenvironment of aromatic amino acids in the enzyme upon drug binding. sigmaaldrich.com
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable for the high-throughput screening of compounds. While specific commercial ELISA kits for the direct quantification of this compound are not widely advertised, the principles of immunoassay development can be applied. A competitive ELISA format would be suitable for a small molecule like aminopterin. bio-rad-antibodies.com In this setup, a known amount of labeled aminopterin would compete with the aminopterin in the sample for binding to a limited amount of anti-aminopterin antibody. The signal generated would be inversely proportional to the concentration of aminopterin in the sample.
The development of such an assay would require the production of specific monoclonal or polyclonal antibodies against aminopterin. Aminopterin itself is used in the production of monoclonal antibodies in hybridoma technology as a component of the HAT (hypoxanthine-aminopterin-thymidine) selection medium. mdpi.comwikipedia.org This involves immunizing an animal with an aminopterin-protein conjugate to elicit an immune response and subsequently generating hybridoma cell lines that produce antibodies specific to aminopterin. nih.govnih.gov These antibodies could then be utilized to develop a sensitive and specific immunoassay for research applications.
Metabolomic Profiling for Comprehensive Pathway Analysis
Metabolomic profiling, often utilizing LC-MS or GC-MS, allows for a broad and unbiased analysis of the metabolic changes induced by this compound in biological systems. thermofisher.comnih.gov This approach provides a "metabolic fingerprint" of the cellular state in response to the drug. tmrjournals.comiupac.orgnih.gov By inhibiting dihydrofolate reductase, aminopterin disrupts one-carbon metabolism, which is central to the synthesis of purines, thymidylate, and certain amino acids. drugbank.comselleckchem.com
Metabolomic studies can comprehensively map the downstream consequences of this inhibition. For instance, LC-MS-based metabolomics can be used to quantify a panel of metabolites involved in methylation pathways, which are interconnected with folate metabolism. mdpi.comresearchgate.net This allows researchers to assess the broader impact of aminopterin on cellular processes beyond just DNA synthesis. Such analyses can reveal unexpected metabolic vulnerabilities in cancer cells and provide a deeper understanding of the drug's mechanism of action and potential mechanisms of resistance. nih.gov
Proteomic and Genomic Approaches for Molecular Characterization
Proteomic and genomic analyses provide a global view of the cellular response to this compound at the protein and gene levels, respectively. These powerful techniques are instrumental in identifying biomarkers of drug sensitivity and resistance, as well as elucidating the complex molecular networks affected by the drug.
Proteomic profiling, typically performed using mass spectrometry, can identify and quantify thousands of proteins in a cell or tissue sample. broadinstitute.orgnih.gov By comparing the proteomes of cells treated with aminopterin to untreated cells, researchers can identify proteins whose expression levels are significantly altered. nih.gov This can reveal changes in pathways related to cell cycle, apoptosis, and DNA repair, providing a functional context to the drug's effects. For example, proteomic analysis of cancer cells resistant to antifolates can help identify upregulated proteins that contribute to the resistant phenotype. ecancer.org
Genomic approaches, such as gene expression profiling and whole-genome sequencing, can identify genetic factors that influence the response to this compound. mdpi.com For instance, genomic analysis can be used to identify mutations or amplifications in the DHFR gene, which can lead to resistance. mdpi.com Furthermore, broader genomic analyses can uncover other genes and pathways that are altered in response to aminopterin treatment or that contribute to innate or acquired resistance. nih.govnih.govjohnshopkins.edu Integrated analyses combining genomic, proteomic, and metabolomic data can provide a comprehensive, multi-omics understanding of the molecular basis of aminopterin's action and resistance. broadinstitute.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methotrexate |
| Acetonitrile |
| Hypoxanthine |
Structure Activity Relationships and Analogues of Aminopterinum Natricum
Design and Synthesis of Aminopterinum Natricum Analogues for Mechanistic Probes
The rational design and synthesis of aminopterin (B17811) analogues have provided crucial tools for understanding its biological targets and mechanisms. Modifications have been introduced to various parts of the molecule, including the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain, to investigate the role of each component in enzyme binding and cellular transport.
A key strategy involves altering the pteridine ring system. For instance, 5-deaza analogues of aminopterin have been synthesized to study the importance of the N-5 nitrogen. nih.gov The synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (5-deazaaminopterin) and its 5-methyl analogue is a complex, multi-step process starting from 5-cyanouracil (B1208135) derivatives. nih.gov This process involves a novel transformation of a pyrimidine (B1678525) ring into a pyrido[2,3-d]pyrimidine (B1209978) ring system. nih.gov Another modification to the pteridine ring is the removal of the 2-amino group. The 2-desamino and 2-desamino-2-methyl analogues of aminopterin were synthesized from 2-amino-5-(chloromethyl)pyrazine-3-carbonitrile in a three-step sequence. nih.gov
Modifications to the "middle" part of the molecule, connecting the pteridine ring and the glutamate tail, have also been explored. To probe the importance of the conformation of the side chain, rotationally restricted analogues have been created. acs.org In these compounds, a CH2 bridge is introduced to prevent free rotation of the amide bond between the phenyl ring and the glutamate side chain. acs.org In a more significant structural change, the benzene (B151609) ring has been replaced with a non-aromatic, rigid bicyclo[2.2.2]octane (BCO) ring to create bioisosteres that mimic the spatial arrangement of the parent drug. researchgate.netresearchgate.net
Furthermore, analogues with substitutions at the C10 position of the pteroic acid moiety have been developed. The 10-deaza-aminopterin series, including 10-methyl, 10-ethyl, and 10,10-dimethyl derivatives, were designed to study how modifications at this position affect membrane transport and enzyme inhibition. nih.gov These structural changes have been shown to influence the drug's accumulation in tumor cells versus normal tissues. nih.gov
Comparative Analysis of Biological Activities and Mechanisms across Analogues
The biological activities of aminopterin analogues are typically evaluated by their ability to inhibit the target enzyme, dihydrofolate reductase (DHFR), and their potency in suppressing the growth of cancer cells in vitro. Comparative analyses reveal how specific structural modifications impact these activities and the underlying mechanisms.
Enzyme Inhibition: Aminopterin is an extremely potent, competitive inhibitor of DHFR, with a Ki value of 3.7 pM. selleckchem.com Many of its analogues also act as powerful, slow, tight-binding inhibitors of the enzyme. nih.gov For example, the substitution of a carbon for nitrogen at the 5-position in 5-deazaaminopterin (B8673772) did not significantly affect the tightness of its binding to DHFR. nih.gov Similarly, the 10-alkyl analogues of 10-deaza-aminopterin were found to be equivalent to the parent compound and aminopterin as inhibitors of L1210 cell DHFR. nih.gov However, not all modifications retain high affinity for the enzyme. The 2-desamino and 2-desamino-2-methyl analogues of aminopterin were identified as very poor inhibitors of DHFR. nih.gov Likewise, the rotationally restricted analogue of aminopterin was less potent than the parent drug, with a Ki of 34 pM against human DHFR. acs.org
Cellular Activity and Transport: The in vitro antitumor activity of these analogues is not solely dependent on their DHFR inhibition. Cellular uptake is a critical factor. The 5-deazaaminopterin analogues demonstrated significant anticancer activity both in vitro and in vivo. nih.gov Interestingly, despite being poor DHFR inhibitors, the 2-desamino analogues still effectively inhibited the growth of tumor cells, which suggests that their activity in intact cells may be due to metabolism into polyglutamates. nih.gov
Structural modifications at the N10 and C10 positions have a pronounced effect on membrane transport. Alkylation at C10, as seen in the 10-deaza-aminopterin series, was found to reduce the potential for cellular influx in intestinal epithelial cells, with the reduction being proportional to the size of the alkyl substituent. nih.gov This differential effect on transport between tumor cells and normal proliferative tissues is a key aspect of designing analogues with an improved therapeutic index. nih.gov
| Analogue | Structural Modification | Effect on DHFR Inhibition | Cellular Activity | Reference |
|---|---|---|---|---|
| 5-Deazaaminopterin | Replacement of N-5 with Carbon | Binding tightness unaffected | Significant anticancer activity in vitro and in vivo | nih.govnih.gov |
| 2-Desaminoaminopterin | Removal of 2-amino group | Very poor inhibitor | Inhibited tumor cell growth (activity likely due to polyglutamation) | nih.gov |
| Rotationally Restricted Analogue | CH2 bridge added to restrict side-chain rotation | Less potent than aminopterin (Ki = 34 pM) | Exhibited antifolate activity | acs.org |
| 10-Ethyl-10-deaza-aminopterin | Replacement of N-10 with Carbon; Ethyl group at C-10 | Potent inhibitor, similar to aminopterin | Greater therapeutic efficacy than 10-deaza-aminopterin | nih.gov |
| Bicyclo[2.2.2]octane (BCO) Analogue | Replacement of benzene ring with BCO ring | Demonstrated antifolate activity | Demonstrated antifolate activity | researchgate.net |
Molecular Modeling and Computational Approaches for Analog Design
In modern drug discovery, molecular modeling and computational chemistry are indispensable tools for the rational design of new analogues. mdpi.com These methods provide insights into the molecular interactions between a ligand and its target protein, helping to predict the biological activity of novel compounds before their synthesis. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational technique used to correlate the 3D properties of molecules with their biological activity. mdpi.com For designing inhibitors of enzymes like DHFR, methods such as Comparative Molecular Field Analysis (CoMFA) can be employed. mdpi.com These models generate contour maps that indicate where steric bulk or electrostatic charges on the inhibitor molecule would be favorable or unfavorable for activity, thus guiding the design of more potent analogues. mdpi.com This approach allows for the in silico design of new chemical entities and the prediction of their activity to guide synthetic efforts. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding orientation of a drug molecule within the active site of its target protein. mdpi.com For aminopterin analogues, docking studies can elucidate how different structural modifications affect the binding mode and interactions with key amino acid residues in the DHFR active site. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time. mdpi.com These simulations provide a more dynamic picture of the interactions and can help refine the design of analogues with improved binding affinity and selectivity. mdpi.com By applying these computational methods, researchers can generate virtual libraries of potential analogues, screen them for predicted activity, and prioritize the most promising candidates for chemical synthesis and biological evaluation, a process that significantly accelerates the discovery of novel therapeutic agents. mdpi.comresearchgate.net
Future Directions in Aminopterinum Natricum Research
Integration of Multi-Omics Data in Systems Biology Approaches for Holistic Understanding
Future research into Aminopterinum natricum will increasingly rely on the integration of multiple "omics" data streams to build a comprehensive, systems-level understanding of its pharmacological effects. nih.gov This systems biology approach moves beyond a single target focus—the inhibition of dihydrofolate reductase (DHFR)—to a holistic view of the cellular perturbations caused by the drug. frontiersin.orgdrugtargetreview.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of how this compound impacts cellular networks. frontiersin.org
Genomic and transcriptomic data can identify genetic polymorphisms or gene expression signatures that predispose cells to sensitivity or resistance. nih.gov For example, variations in genes within the folate pathway can alter drug efficacy. Proteomic analysis helps quantify the expression levels of key proteins and their post-translational modifications, while metabolomics provides a direct readout of the metabolic consequences of DHFR inhibition. drugtargetreview.com Integrating these layers of data allows for the creation of computational models that can predict drug responses, identify novel biomarkers, and uncover potential combination therapies by identifying vulnerabilities in cellular networks. frontiersin.orgdrugtargetreview.com This holistic approach is crucial for deciphering the complex mechanisms of action and resistance, paving the way for more personalized therapeutic strategies. nih.gov
Development of Advanced Preclinical Models Reflecting Disease Heterogeneity
To bridge the gap between laboratory findings and clinical outcomes, the development of advanced preclinical models that capture the heterogeneity of human diseases is essential. wustl.edunih.gov Traditional two-dimensional cell cultures often fail to replicate the complex architecture and diversity of tumors.
Patient-Derived Xenografts (PDX): PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, are a powerful tool. These models largely retain the histopathological and genetic characteristics of the original tumor. nih.govoatext.com This allows for in vivo testing of this compound on a platform that mirrors the patient's specific cancer, helping to identify biomarkers of response and resistance. nih.govoatext.com
Organoid Models: Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from patient tumor cells. wustl.eduyoutube.com They recapitulate key aspects of the tumor's micro-architecture and are more amenable to high-throughput drug screening than PDX models. wustl.edu PDOs derived from various cancers can be used to test the efficacy of this compound across a diverse range of genetic backgrounds, reflecting the heterogeneity seen in patient populations. wustl.eduyoutube.com
These advanced models provide a more accurate platform for preclinical evaluation, enhancing the predictive power of research and facilitating the translation of findings into the clinic. wustl.edue-crt.org
Elucidation of Novel Resistance Mechanisms and Strategies for Overcoming Them
The clinical efficacy of antifolates like this compound can be limited by the development of drug resistance. nih.gov While several mechanisms are well-documented, future research aims to uncover novel resistance pathways and devise strategies to circumvent them.
Key mechanisms of resistance include:
Target Gene Alterations: Amplification of the DHFR gene, leading to overproduction of the target enzyme, is a common mechanism. nih.gov Mutations in DHFR that decrease the binding affinity of this compound also confer resistance. nih.govnih.gov
Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for folate analogs into the cell, can significantly decrease intracellular drug concentrations. nih.gove-crt.org
Decreased Drug Retention: Antifolates are retained within cells through a process called polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity can lead to poor drug retention and resistance. nih.govelsevierpure.com
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, preventing it from reaching its target. e-crt.org
Strategies to overcome these resistance mechanisms include the rational design of new antifolates that are less susceptible to these alterations or the use of combination therapies. nih.govresearchgate.net For instance, combining this compound with drugs that inhibit efflux pumps could restore sensitivity in resistant cells.
| Category | Mechanism | Description |
|---|---|---|
| Target Alteration | DHFR Gene Amplification or Mutation | Increases the amount of DHFR enzyme or reduces drug binding affinity, requiring higher concentrations of this compound for inhibition. nih.govnih.gov |
| Drug Transport | Impaired Influx | Reduced function of the reduced folate carrier (RFC) protein decreases the uptake of the drug into the cell. nih.gove-crt.org |
| Drug Transport | Increased Efflux | Overexpression of ABC family transporters actively pumps the drug out of the cell. e-crt.org |
| Drug Metabolism | Decreased Polyglutamylation | Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to poor intracellular retention of the drug. nih.govelsevierpure.com |
Exploring Intercellular and Microenvironmental Interactions in Research Models
A tumor is a complex ecosystem where cancer cells engage in dynamic interactions with a variety of non-cancerous cells and the extracellular matrix, collectively known as the tumor microenvironment (TME). The TME can significantly influence therapeutic response, and future research on this compound must account for these interactions.
Research models that incorporate components of the TME, such as co-cultures of cancer cells with fibroblasts, endothelial cells, or immune cells, are critical. These models can help elucidate how the TME contributes to drug resistance, for example, by providing metabolic support to cancer cells or by creating a physical barrier to drug penetration. Furthermore, this compound has immunosuppressive properties, and its effects on immune cells within the TME are an important area of investigation. Understanding how the drug modulates the interplay between cancer cells and immune cells could open new avenues for combination immunotherapies. Advanced models like organoids co-cultured with immune cells or humanized mouse models will be instrumental in dissecting these complex intercellular and microenvironmental interactions.
Q & A
How can the PICOT framework be adapted to formulate research questions on Aminopterinum natricum’s mechanism of action?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) can be tailored to pharmacological research by defining:
- Population : Specific biological targets (e.g., enzyme systems, cell lines).
- Intervention : Dosage ranges or delivery methods of this compound.
- Comparison : Control compounds or placebo analogs.
- Outcome : Quantitative metrics (e.g., inhibition rates, cytotoxicity IC50 values).
- Time : Duration of exposure in experimental models. Incorporate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in folate antagonist research .
Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s pharmacological properties?
- Use systematic searches across databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed studies post-2000 to ensure relevance.
- Prioritize primary sources documenting synthesis protocols, crystallography data, or in vitro/in vivo efficacy.
- Cross-validate findings using citation tracking and meta-analyses to identify consensus or contradictions in reported mechanisms (e.g., dihydrofolate reductase inhibition vs. off-target effects) .
Q. How should researchers design preliminary experiments to assess this compound’s cytotoxicity?
- Begin with dose-response assays in standardized cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays.
- Include positive controls (e.g., methotrexate) and negative controls (vehicle-only treatments).
- Replicate experiments in triplicate and document raw data, including statistical significance thresholds (e.g., p < 0.05). Reference established protocols from journals requiring detailed methodological transparency .
Advanced Research Questions
Q. What experimental designs are optimal for isolating this compound’s target-specific effects in complex biological systems?
- Employ knockout/knockdown models (e.g., CRISPR-Cas9-modified cells lacking DHFR) to differentiate on-target from off-target effects.
- Use isotopic labeling (e.g., ¹⁴C-tracer studies) to track folate metabolism perturbations.
- Integrate multi-omics data (transcriptomics, metabolomics) to identify secondary pathways affected. Ensure reproducibility by adhering to guidelines for supplementary data archiving .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite activity.
- Perform meta-analyses of existing datasets, applying heterogeneity tests (e.g., I² statistic) to quantify variability.
- Design cross-species studies to evaluate interspecies metabolic differences. Document discrepancies transparently in discussion sections, citing conflicting evidence .
Q. What statistical methods are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Validate findings using bootstrapping or Monte Carlo simulations to account for small sample sizes. Include raw datasets and code in supplementary materials .
Q. How can systematic review methodologies enhance the synthesis of fragmented data on this compound’s therapeutic potential?
- Follow PRISMA guidelines to screen, select, and appraise studies, focusing on risk-of-bias assessments (e.g., Cochrane ROB tool).
- Use GRADE criteria to evaluate evidence quality, emphasizing randomized controlled trials (RCTs) or high-impact preclinical studies.
- Publish protocols in advance on platforms like PROSPERO to mitigate reporting bias .
Methodological Best Practices
Q. How can researchers leverage open-access data repositories to validate findings on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
